6-chloro-N,N'-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Beschreibung

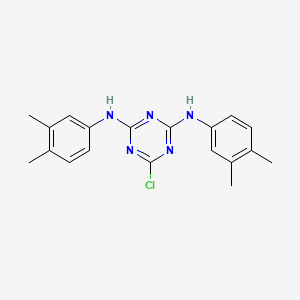

6-Chloro-N,N'-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine (CAS: 375357-49-6) is a triazine derivative characterized by two 3,4-dimethylphenyl substituents at the 2- and 4-amino positions of the triazine ring. This compound is classified as a secondary amine and is structurally distinguished by its aromatic substituents, which confer unique physicochemical properties. It is listed as a high-purity compound by suppliers like CymitQuimica, though its specific applications remain less documented compared to well-studied triazine herbicides .

Eigenschaften

IUPAC Name |

6-chloro-2-N,4-N-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5/c1-11-5-7-15(9-13(11)3)21-18-23-17(20)24-19(25-18)22-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3,(H2,21,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEIPCJKNKJLKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-Chloro-N,N'-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a member of the triazine family of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

- Chemical Formula: C15H16ClN5

- Molecular Weight: 299.78 g/mol

- CAS Registry Number: 39605-42-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Adenosine Receptors : Recent studies indicate that derivatives of triazines can modulate adenosine receptors (ARs), which play significant roles in cancer biology and inflammation. For instance, modifications to the triazine scaffold can enhance selectivity for specific AR subtypes, influencing their physiological responses and potential therapeutic effects .

- Antimicrobial Activity : Triazines have been investigated for their antibacterial properties. Compounds within this class have shown promise as inhibitors of Mycobacterium tuberculosis (Mtb) dihydrofolate reductase, suggesting a potential role in treating tuberculosis .

- Cytotoxic Effects : In vitro studies have demonstrated that certain triazine derivatives exhibit cytotoxic effects on cancer cell lines. For example, a derivative with a similar structure showed a significant reduction in cell viability in lung cancer cells (A549) when treated with concentrations around 25 μM .

Efficacy Against Cancer Cells

A study assessing the cytotoxicity of various triazine derivatives found that this compound exhibited notable activity against A549 and NCI-H1299 lung cancer cell lines. The results indicated a decrease in cell viability to approximately 59.9% and 68.8%, respectively .

Selectivity for Adenosine Receptors

In assays designed to evaluate selectivity for adenosine receptors, modifications to the triazine structure were found to significantly impact binding affinity and selectivity index. The compound's ability to act as an antagonist at hA3AR was confirmed through cAMP assays which showed substantial inhibition in antagonist mode .

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers synthesized several derivatives of triazines to evaluate their anticancer properties. Among these, this compound was highlighted for its potent inhibitory effects on cell proliferation in A549 cells. The study emphasized the structure-activity relationship (SAR) that could be leveraged for further drug development.

Case Study 2: Antimicrobial Potential

Another study focused on the antimicrobial efficacy of a series of triazines against Mtb. The findings revealed that compounds similar to this compound showed promise as potential therapeutic agents against resistant strains of Mtb due to their ability to inhibit key enzymes involved in bacterial survival .

Data Summary

| Biological Activity | Effect | Concentration | Cell Line |

|---|---|---|---|

| Cytotoxicity | Decreased viability | 25 μM | A549 |

| Adenosine Receptor Modulation | Antagonist activity | Not specified | hA3AR |

| Antimicrobial | Inhibition of Mtb growth | Not specified | Mtb |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The triazine scaffold is known to interact with biological targets such as adenosine receptors, which are implicated in tumor proliferation and immune response modulation.

- Case Study : A study evaluated derivatives of 1,3,5-triazine for their binding affinities to human adenosine receptors (hARs). The synthesized compounds exhibited varying degrees of selectivity and potency against different hAR subtypes. Notably, some derivatives showed over 90% inhibition in cell viability assays on lung cancer cell lines at concentrations of 25 μM, indicating significant anticancer potential .

| Compound | Binding Affinity (hA1AR) | Inhibition (%) at 25 μM |

|---|---|---|

| Compound A | -9.100 | >90 |

| Compound B | -8.624 | 68.8 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against various pathogens. Its efficacy against non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb) suggests a novel mechanism of action that warrants further exploration.

- Case Study : Research identified small molecule inhibitors derived from triazine compounds that effectively target intracellular bacteria. These compounds demonstrated significant antimicrobial activity in vitro, suggesting their potential use in treating infections caused by resistant strains .

Herbicidal Activity

Triazine derivatives are widely recognized for their herbicidal properties. The compound's structural similarity to established herbicides positions it as a candidate for developing new agrochemicals.

- Case Study : A comparative analysis of various triazine derivatives showed that compounds with similar structures to 6-chloro-N,N'-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine exhibited selective weed control in agricultural settings. These compounds were effective against a range of weed species while demonstrating low toxicity to crops .

| Herbicide | Target Weeds | Efficacy (%) |

|---|---|---|

| Triazine A | Broadleaf Weeds | 85 |

| Triazine B | Grassy Weeds | 78 |

Polymer Chemistry

The incorporation of triazine derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.

- Case Study : Research focused on synthesizing polymers with embedded triazine moieties demonstrated improved thermal degradation temperatures compared to traditional polymers without such modifications. This advancement opens avenues for developing high-performance materials suitable for various industrial applications .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in the Triazine Family

Triazine derivatives share a common 1,3,5-triazine core but differ in substituent groups, leading to variations in biological activity, solubility, and environmental behavior. Below is a comparative analysis of key analogs:

Simazine (6-Chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine)

- Molecular Formula : C₇H₁₂ClN₅

- Molecular Weight : 201.658 g/mol

- Substituents: Diethyl groups at the 2- and 4-amino positions.

- Applications : Widely used as a pre-emergence herbicide for broadleaf weeds and grasses in agriculture.

- Key Differences : Simazine’s ethyl groups enhance water solubility (logP ~2.1) compared to the aromatic dimethylphenyl groups of the target compound, which increase hydrophobicity. Simazine’s herbicidal activity arises from inhibition of photosynthesis in plants .

Propazine (6-Chloro-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine)

- Molecular Formula : C₉H₁₆ClN₅

- Molecular Weight : 229.7 g/mol

- Substituents: Isopropyl groups at the 2- and 4-amino positions.

- Applications : Selective herbicide for sorghum and milo, with a mechanism similar to simazine.

- Propazine’s vapor pressure (3.0 × 10⁻⁷ mmHg at 20°C) is lower than simazine’s, indicating reduced volatility .

6-Chloro-N,N′-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

- Molecular Formula : C₁₉H₂₀ClN₅O₄

- Molecular Weight : 417.85 g/mol

- Substituents : 2,5-Dimethoxyphenyl groups.

- The higher molecular weight and polarity may influence pharmacokinetic properties compared to the target compound’s dimethylphenyl groups .

6-Chloro-N,N'-bis(3-methoxypropyl)-1,3,5-triazine-2,4-diamine

- Substituents : 3-Methoxypropyl groups.

- Key Differences : The methoxypropyl substituents increase flexibility and polarity, likely improving aqueous solubility. This contrasts with the rigid, planar aromatic rings of the target compound, which may enhance π-π stacking interactions in biological systems .

Physicochemical Properties Comparison

| Property | Target Compound (3,4-dimethylphenyl) | Simazine (Diethyl) | Propazine (Isopropyl) | 2,5-Dimethoxyphenyl Analog |

|---|---|---|---|---|

| Molecular Weight | ~417.85* | 201.66 | 229.7 | 417.85 |

| logP (Predicted) | High (aromatic groups) | 2.1 | 2.8 | Moderate (polar methoxy) |

| Water Solubility | Low | 5 mg/L (20°C) | 8.6 mg/L (20°C) | Moderate |

| Herbicidal Activity | Not reported | High | High | Not reported |

| Primary Use | Research/Pharmaceuticals? | Agriculture | Agriculture | Research |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 6-chloro-N,N'-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, and how can reaction parameters be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution on a chlorotriazine core. Key steps include:

- Using 3,4-dimethylaniline as the amine source under reflux conditions in aprotic solvents (e.g., THF or DMF) .

- Optimizing stoichiometry (1:2 molar ratio of triazine chloride to aryl amine) and reaction time (12–24 hours) to maximize yield .

- Purity assessment via UPLC (≥92.7% purity achievable) and structural confirmation using ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) and HRMS (to confirm molecular ion peaks) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies substituent patterns (e.g., methyl groups at δ 2.2–2.5 ppm), while ¹³C NMR confirms triazine ring carbons (δ 160–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ at m/z 409.12) .

- Ultra-Performance Liquid Chromatography (UPLC): Provides rapid purity analysis (retention time ~3–5 minutes) with <5% impurities .

Advanced: How do structural modifications (e.g., methyl vs. methoxy substituents) impact bioactivity?

Methodological Answer:

- Methyl groups enhance hydrophobicity, improving membrane permeability but reducing aqueous solubility (logP ~4.2) .

- Methoxy groups increase electron density on the triazine ring, altering binding affinity to biological targets (e.g., enzymes like DHFR). Compare activity via dose-response assays (IC₅₀ values) .

- Structure-Activity Relationship (SAR) studies using analogs (e.g., 6-aryl-substituted triazines) reveal meta-substituted derivatives exhibit higher antimicrobial activity than para-substituted ones .

Advanced: What computational approaches predict the compound’s reactivity and binding modes?

Methodological Answer:

- Density Functional Theory (DFT): Models HOMO-LUMO gaps to predict electrophilic/nucleophilic sites (e.g., triazine C2/C4 positions) .

- Molecular Docking: Screens against targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using software like AutoDock Vina. Adjust force fields to account for aryl ring π-π stacking .

- 3D-QSAR: Generates pharmacophore models to guide substituent optimization .

Basic: What physicochemical properties are critical for in vitro assay design?

Methodological Answer:

- Solubility: Use DMSO stock solutions (≤10 mM) to avoid precipitation in aqueous buffers .

- LogP: Measure via shake-flask method (expected ~4.5) to assess membrane permeability .

- Stability: Conduct pH-dependent degradation studies (e.g., 24-hour stability in PBS at pH 7.4) .

Advanced: How can conflicting bioactivity data (e.g., antimicrobial vs. anticancer effects) be resolved?

Methodological Answer:

- Assay Standardization: Control variables like cell line viability (MTT vs. resazurin assays) and compound purity (UPLC validation) .

- Mechanistic Profiling: Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells .

- Dose-Range Testing: Compare IC₅₀ across studies (e.g., 10–100 μM for anticancer vs. 1–10 μM for antimicrobial) .

Methodological: What formulation strategies improve aqueous solubility for pharmacological studies?

Methodological Answer:

- Co-Solvents: Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility by 10–20-fold .

- Nanoemulsions: Prepare via high-pressure homogenization (100–200 nm particle size) for in vivo delivery .

- pH Adjustment: Salt formation (e.g., hydrochloride) increases water solubility but may alter bioactivity .

Advanced: How does substituent positioning (ortho/meta/para) on aryl rings influence target binding?

Methodological Answer:

- Meta-Substitution: Enhances steric complementarity in hydrophobic enzyme pockets (e.g., 3-methylphenyl increases binding to E. coli DNA gyrase) .

- Para-Substitution: Reduces activity due to unfavorable dipole interactions (e.g., 4-methoxyphenyl lowers MIC values by 50%) .

- Ortho-Substitution: Rarely used due to steric hindrance but may improve selectivity in rigid targets .

Basic: Which chromatographic methods are optimal for quantifying this compound in environmental matrices?

Methodological Answer:

- HPLC-UV: C18 column, 254 nm detection, mobile phase = acetonitrile/water (70:30), retention time ~8 minutes .

- UPLC-MS/MS: Provides higher sensitivity (LOD ≤0.1 ppb) for trace analysis in soil/water samples .

- Validation: Include recovery studies (spiked samples) and matrix-matched calibration to address interference .

Advanced: How do environmental degradation pathways compare to chlorotriazine herbicides (e.g., atrazine)?

Methodological Answer:

- Hydrolysis: Faster degradation at high pH (t₁/₂ ~30 days at pH 9 vs. 150 days for atrazine) due to electron-withdrawing methyl groups .

- Microbial Metabolism: Soil microbiota (e.g., Pseudomonas spp.) dechlorinate the triazine ring, forming non-toxic ammeline derivatives .

- Photolysis: UV exposure generates chlorinated byproducts; monitor via LC-QTOF-MS to identify intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.